

# Application Note: Advanced Fabrication of High-Density Cr-B Sputtering Targets

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## Compound of Interest

Compound Name: boron;chromium

CAS No.: 12006-79-0

Cat. No.: B1582532

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Targets

## Executive Summary & Application Context

Chromium Diboride (

) coatings are critical in high-stress environments due to their extreme hardness (

), corrosion resistance, and neutron absorbing cross-section.

Relevance to Audience:

- **Materials Scientists:** This guide addresses the difficulty of densifying refractory borides without using sintering aids that degrade film purity.
- **Drug Development/Pharma Engineers:**

coatings are increasingly applied to pharmaceutical tableting punches and dies. They prevent "sticking" and abrasive wear from abrasive drug formulations, significantly extending tooling life and reducing contamination risks in GMP environments.

This note details a Spark Plasma Sintering (SPS) workflow, superior to conventional Hot Pressing (HP), achieving

relative density with controlled grain growth.

## Phase 1: Powder Engineering & Pre-processing

The quality of the sputtered film is determined before the target is even sintered. Commercial powders often have uncontrolled particle size distributions leading to porosity.

### Protocol A: High-Energy Ball Milling (HEBM)

Objective: Homogenize particle size and break down agglomerates to facilitate densification.

- Precursors:
  - Chromium powder (purity , ).
  - Amorphous Boron powder (purity , sub-micron).
  - Stoichiometry: Weigh to achieve (Atomic ratio 1:2).
- Milling Setup:
  - Vessel: Tungsten Carbide (WC) lined jar (prevents Fe contamination from steel jars).
  - Media: WC balls ( and mix).
  - Ball-to-Powder Ratio (BPR): 10:1.
  - Atmosphere: Argon (Ar) glovebox loading is mandatory to prevent oxidation ( formation inhibits sintering).

- Process Control Agent (PCA): Add  
Stearic Acid to prevent cold welding.
- Cycle:
  - Run planetary mill at  
for 10 hours.
  - Pause: 15 mins every hour to dissipate heat.

## Phase 2: Consolidation via Spark Plasma Sintering (SPS)

Why SPS? Conventional Hot Pressing (HP) requires high temperatures (

) and long dwell times, causing excessive grain growth and lower fracture toughness. SPS utilizes pulsed DC current to generate internal Joule heating, enabling rapid densification at lower temperatures.

### Protocol B: SPS Sintering Cycle

Equipment: SPS/FAST System (e.g., FCT Systeme or equivalent).

- Die Assembly:
  - Load milled powder into a Graphite Die ( or desired diameter).
  - Line die with Graphite Foil ( ) to prevent reaction with the punch.
  - Cold Pre-load: Apply manual pressure to align punches.
- Vacuum Purge:

- Evacuate chamber to .
- Sintering Profile (Automated):
  - Ramp 1: Room Temp  
at  
(Degassing phase).
  - Ramp 2:  
at  
.
  - Pressure Application: Increase uniaxial pressure to 40 MPa linearly during Ramp 2.
  - Dwell: Hold at  
/  
for 5 minutes.
  - Cooling: Rapid cooling (  
) to lock in microstructure. Release pressure at  
.

## Data Comparison: SPS vs. Hot Pressing (HP)

Table 1: Mechanical properties of

targets fabricated via different methods.

Parameter	Hot Pressing (HP) [1]	Spark Plasma Sintering (SPS) [2]	Impact on Sputtering
Sintering Temp			Lower temp = finer grains.
Dwell Time	60 - 120 min	5 - 10 min	Prevents grain coarsening.
Relative Density	91 - 96%	> 99.1%	High density reduces arcing.
Vickers Hardness	~22 GPa	29 - 31 GPa	Indicates structural integrity.
Microstructure	Coarse, porous	Fine, dense (Region I/II structure)	Uniform film deposition rate.

## Visualization: Mechanism & Workflow

### Figure 1: Fabrication Workflow

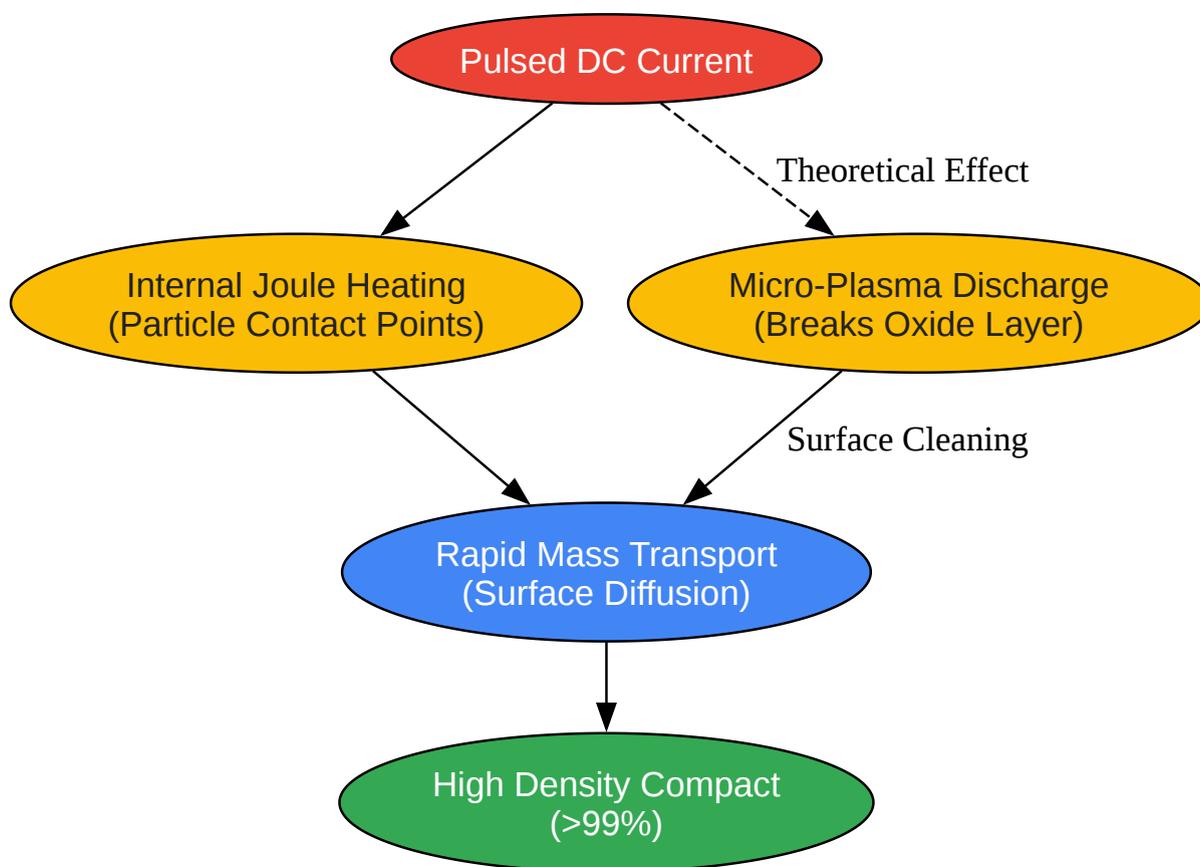


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Caption: End-to-end workflow for High-Density

Target Fabrication.

### Figure 2: The SPS Advantage Mechanism



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Caption: Mechanism of Spark Plasma Sintering facilitating rapid densification of borides.

## Phase 3: Post-Processing & Bonding

is a brittle ceramic. Direct clamping to the cathode will result in cracking due to thermal expansion mismatch. Indium bonding is the industry standard [3].

### Protocol C: Indium Bonding

Materials: Copper (Cu) Backing Plate, Indium Solder (99.99%), Flux.

- Surface Prep:
  - Sandblast the back of the ceramic and the Cu plate to remove oxides.

- Clean with Acetone  
Isopropanol.
- Pre-tinning:
  - Heat both the target and backing plate to  
on a hot plate.
  - Apply ultrasonic soldering iron to coat both surfaces with Indium. The ultrasonic energy ensures wetting of the ceramic surface without aggressive flux.
- Bonding:
  - Place the target onto the backing plate while the Indium is molten.
  - Use a centering fixture to ensure alignment.
  - Cooling (CRITICAL): Turn off the hot plate and allow the assembly to cool to room temperature slowly over 2-3 hours. Do not use water cooling. Rapid cooling will crack the ceramic due to CTE mismatch ( vs Cu ).

Note: If the sputtering process requires temperatures

, replace Indium with an Elastomer Bond, though this reduces thermal conductivity [4].

## Quality Control & Troubleshooting

### QC Checklist

- Archimedes Density: Must be  
of theoretical (  
for

).

- XRD Analysis: Confirm single-phase (hexagonal structure). Look for peaks (indicates oxidation during milling).
- Ultrasonic C-Scan: Verify bond integrity (voids in Indium layer cause hot spots).

## Troubleshooting Guide

- Issue: Target cracks during sputtering.
  - Cause: Thermal shock or poor bonding.[1]
  - Fix: Ramp power slowly ( per min). Check bond coverage.[2]
- Issue: Arcing during deposition.
  - Cause: Porous target or oxide inclusions.
  - Fix: Switch from HP to SPS targets (higher density). Ensure Ar atmosphere during milling.

## References

- Comparison of Sintering Methods:Comparisons of the densification, microstructure and mechanical properties of boron carbide sintered by hot pressing and spark plasma sintering. ResearchGate.[3][4][5] [Link](#)
- SPS Parameters for Borides:Synthesis and characterization of CrB2 thin films grown by DC magnetron sputtering (SPS Target Prep). ResearchGate.[3][4][5] [Link](#)
- Bonding Standards:Indium Target Bonding Service | Kurt J. Lesker Company.[Link](#)
- Alternative Bonding:Elastomer Bonding - Thermal Conductive Bonding, Inc.[Link](#)

- Phase Stability: Metastable phase formation of (Mo,Cr)<sub>2</sub>AlB<sub>2</sub> MAB phase thin films. DiVA Portal. [Link](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Kurt J. Lesker Company | Indium Target Bonding Service | Enabling Technology for a Better World [[lesker.com](http://lesker.com)]
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